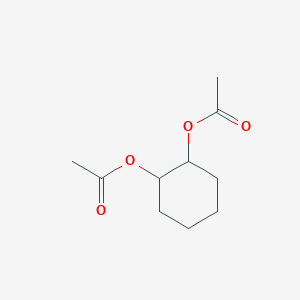

cis-1,2-Cyclohexanediol diacetate

Overview

Description

Cis-1,2-Cyclohexanediol diacetate (CHDA) is a small molecule that is widely used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that has a molecular weight of 177.18 g/mol. CHDA is an organic compound composed of cyclohexane, two acetate groups, and two hydroxyl groups. It is a versatile molecule that has been used in a variety of research applications, including as a reagent, a catalyst, and an inhibitor.

Scientific Research Applications

Enzymatic Resolution and Desymmetrization

- Enzymatic Applications: The enzymatic desymmetrization of cis-1,2-cyclohexanediol diacetate has been explored, showing high yields and excellent enantioselectivity. This process involves Candida antarctica lipase B (CALB)-catalyzed transesterification, demonstrating significant potential in chiral synthesis applications (Fransson et al., 2006).

Catalysis in Organic Synthesis

- Catalytic Efficiency in Synthesis: cis-1,2-Cyclohexanediol has been utilized as a bidentate O-donor ligand in a Cu-catalytic system. This system has shown remarkable activity and versatility in cross-coupling reactions, making it a valuable tool in the synthesis of various biologically important compounds, especially vinyl sulfides (Kabir et al., 2010).

Hydroxylation Studies

- Stereoselective Hydroxylation: cis-1,2-Cyclohexanediol has been studied for its role in the stereoselective hydroxylation process. The hydroxylation of this compound provides valuable insights into the production of various stereochemically controlled products (Cambie & Rutledge, 2003).

Study of Phase Transitions

- Thermal Analysis and Phase Transitions: Research involving polarised light microscopy and differential thermal analysis (DTA) has been conducted to understand the phase transitions in cis-1,2-cyclohexanediol. This research contributes to a better understanding of the thermal properties of such compounds (Leitão et al., 2001).

Spectroscopic Studies

- Infrared Spectroscopy Analysis: Studies using infrared spectroscopy have been conducted to understand the behavior of cis-1,2-cyclohexanediol in different phases. This includes studying the role of hydrogen bonding in both solid and liquid phases, providing insights into molecular interactions (Leitão et al., 1999).

Synthesis of Biologically Active Compounds

- Synthesis of Antitumor Compounds: cis-1,2-Cyclohexanediol has been used in stereocontrolled syntheses of biologically active compounds, including those with potential antitumor properties. This showcases its role in the development of new pharmaceuticals (Witiak et al., 1987).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "cis-1,2-Cyclohexanediol diacetate" . Personal protective equipment and chemical impermeable gloves are recommended . In case of a spill or leak, it is advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Mechanism of Action

Target of Action

It’s known that the compound can be involved in reactions catalyzed by certain enzymes or catalysts .

Mode of Action

It has been reported to undergo dehydrogenation to form catechol in the presence of silica nickel species nanoparticle catalysts . It can also interact with enzymes like Gluconobacter oxydans (ATCC 621) to undergo enzymatic oxidation .

Action Environment

It’s generally recommended to store the compound in a dry, cool, and well-ventilated place .

Properties

IUPAC Name |

[(1R,2R)-2-acetyloxycyclohexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPWRQTPXJRSP-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCCC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCCC[C@H]1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.